molecular formula C5H5Cl2N3 B035752 4,6-Dichloropyridine-2,3-diamine CAS No. 24484-99-9

4,6-Dichloropyridine-2,3-diamine

Cat. No. B035752
CAS RN: 24484-99-9
M. Wt: 178.02 g/mol
InChI Key: JJSSLNPZAKXSRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dichloropyridine-2,3-diamine-related compounds involves complex reactions, including modified Chichibabin reactions and catalytic reductions. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials through three-step reactions, leading to the creation of polyimides with exceptional solubility and thermal stability (Huang et al., 2017).

Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyridine-2,3-diamine and its derivatives is pivotal in determining their chemical reactivity and physical properties. For example, the structure of a tris-sulfonyl derivative obtained from the diamine was elucidated through X-ray analysis, demonstrating the importance of molecular geometry in understanding the compound's chemical behavior (Katritzky et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving 4,6-Dichloropyridine-2,3-diamine derivatives are diverse, leading to the formation of polyimides with varied properties. For instance, the oxidative condensation reaction of benzylamines with acetophenones, catalyzed by 4,6-dihydroxysalicylic acid under air, produces 2,4,6-trisubstituted pyridines, showcasing the compound's versatility in synthesizing complex molecules (Dong et al., 2019).

Physical Properties Analysis

The physical properties of polymers derived from 4,6-Dichloropyridine-2,3-diamine, such as solubility, thermal stability, and mechanical strength, are significantly influenced by the compound's molecular structure. These polymers exhibit excellent solubility in organic solvents, high thermal stability with glass transition temperatures exceeding 300°C, and outstanding mechanical properties, including tensile strength and modulus of elasticity (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of 4,6-Dichloropyridine-2,3-diamine-related compounds, such as reactivity with various chemicals and potential for forming diverse chemical bonds, underpin their application in synthesizing novel polyimides. These compounds participate in reactions that yield materials with low dielectric constants, high thermal stability, and resistance to moisture absorption, making them suitable for advanced applications in electronics and materials science (Guan et al., 2014).

Scientific Research Applications

1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Application Summary: This research focuses on the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
  • Methods of Application: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
  • Results: The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions led to the formation of these compounds .

2. Mono- and Diamination of 4,6-Dichloropyrimidine

  • Application Summary: This research focuses on the mono- and diamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines .
  • Methods of Application: Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines . The introduction of the second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd (0) catalysis .
  • Results: The prototropic equilibrium in these compounds was studied using NMR spectroscopy .

3. Utility of Pentachloropyridine in Organic Synthesis

  • Application Summary: Pentachloropyridine is a perhalogenated compound that finds broad applications in many fields of chemistry . It is used as a building block in the synthesis of chemically relevant organic compounds .
  • Methods of Application: The synthesis of pentachloropyridine involves various strategies . It reacts with different C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles .
  • Results: The reaction conditions, nature of the nucleophile, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .

4. Chloropyridine: Synthesis, Reactions, and Applications

  • Application Summary: Chloropyridine, a chlorine derivative of pyridine, is used as an intermediate in many chemical reactions . It is used in the development of pharmaceuticals, agrochemicals, and metal complexes .
  • Methods of Application: Chloropyridine is synthesized by combining pyridine with chlorine . The process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine .
  • Results: The strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be applied to a wide variety of unactivated pyridines .

5. Utility of Pentachloropyridine in Organic Synthesis

  • Application Summary: Pentachloropyridine is a perhalogenated compound that finds broad applications in many fields of chemistry . It is used as a building block in the synthesis of chemically relevant organic compounds .
  • Methods of Application: The synthesis of pentachloropyridine involves various strategies . It reacts with different C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles .
  • Results: The reaction conditions, nature of the nucleophile, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .

6. Chloropyridine: Synthesis, Reactions, and Applications

  • Application Summary: Chloropyridine, a chlorine derivative of pyridine, is used as an intermediate in many chemical reactions . It is used in the development of pharmaceuticals, agrochemicals, and metal complexes .
  • Methods of Application: Chloropyridine is synthesized by combining pyridine with chlorine . The process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine .
  • Results: The strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be applied to a wide variety of unactivated pyridines .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

4,6-dichloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSSLNPZAKXSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624917
Record name 4,6-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyridine-2,3-diamine

CAS RN

24484-99-9
Record name 4,6-Dichloro-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24484-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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